N-(4-Bromophenyl)-3-nitriloalaninamide
Description
N-(4-Bromophenyl)-3-nitriloalaninamide is a synthetic amide derivative featuring a 4-bromophenyl group attached to an alaninamide backbone with a nitrile (-CN) substituent at the 3-position. The bromophenyl moiety is known to enhance binding interactions in molecularly imprinted polymers (MIPs) and biological systems due to its electron-withdrawing nature and steric bulk . The nitrile group may further modulate reactivity, enabling hydrogen bonding or dipole interactions, which could be advantageous in catalytic or pharmaceutical applications.
Properties
CAS No. |
287474-40-2 |
|---|---|
Molecular Formula |
C9H8BrN3O |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-amino-N-(4-bromophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)8(12)5-11/h1-4,8H,12H2,(H,13,14) |
InChI Key |
SUAABKUMYHBBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C#N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-3-nitriloalaninamide typically involves the reaction of 4-bromobenzylamine with a nitriloalaninamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromophenyl)-3-nitriloalaninamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The nitrilo group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenyl oxides.
Reduction: Amine derivatives.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-3-nitriloalaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-nitriloalaninamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with cellular receptors, while the nitriloalaninamide backbone can modulate enzyme activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Amides
Compounds with halogenated phenyl groups, such as N-(4-bromophenyl)maleimide and N-(4-bromophenyl)quinoline-2-carboxamide, demonstrate the critical role of the bromine substituent. For instance:
- N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 µM) exhibits monoacylglycerol lipase (MGL) inhibition comparable to its fluoro-, chloro-, and iodo-substituted counterparts, suggesting halogen size has minimal impact on activity in this scaffold .
- N-(4-Bromophenyl)quinoline-2-carboxamide was synthesized via microwave-assisted amidation, highlighting efficient methodologies for bromophenyl amide formation .
In contrast, N-(4-Bromophenyl)-3-nitriloalaninamide’s nitrile group introduces distinct electronic and steric effects.
Backbone Variations
- Maleimide vs. Alaninamide Scaffolds : Maleimide-based compounds (e.g., N-(4-bromophenyl)maleimide) prioritize planar aromatic backbones for enzyme inhibition, whereas alaninamide derivatives (like the target compound) offer peptide-like flexibility, which may improve biocompatibility or receptor binding .
- Quinoline-2-carboxamides: These feature rigid heteroaromatic systems, favoring π-π stacking interactions absent in alaninamide derivatives .
Functional Performance
- Molecularly Imprinted Polymers (MIPs) : Bromophenyl-containing MIPs (e.g., N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide-based polymers) show high affinity for biogenic amines (imprinting factors: ~2.5), attributed to the bromine’s electron-withdrawing effects and template complementarity . The target compound’s nitrile group could enhance MIP selectivity via additional dipole interactions.
- Enzyme Inhibition : Bromophenyl maleimides inhibit MGL with IC₅₀ values in the low micromolar range, comparable to other halogens . The nitrile group in the target compound may similarly modulate enzyme active-site interactions.
Data Tables
Table 1. Comparative Analysis of Bromophenyl-Containing Amides
Table 2. Halogen Substitution Effects on Maleimide Inhibitors
| Compound | Halogen (X) | IC₅₀ (µM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Data adapted from
Biological Activity
N-(4-Bromophenyl)-3-nitriloalaninamide is a compound of interest in medicinal chemistry, particularly concerning its biological activity against neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the compound's biological mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenyl group and a nitriloalanine moiety. Its structural formula can be represented as follows:
This compound's properties, such as solubility and permeability, are crucial for its biological activity and therapeutic potential.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of β-Amyloid Production : The compound has shown potential in inhibiting β-amyloid peptide synthesis, which is critical in the pathology of AD. Inhibition of β-amyloid can help reduce plaque formation in the brain, a hallmark of Alzheimer's disease .
- Modulation of Autophagy : Studies suggest that derivatives of this compound can stimulate autophagy, leading to enhanced clearance of toxic proteins such as β-amyloid and tau . This mechanism may help mitigate cognitive decline associated with neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activity findings related to this compound and its derivatives:
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was tested against human neuroblastoma cell lines. The results indicated a significant reduction in β-amyloid levels, supporting its potential use as a therapeutic agent for AD. The IC50 value was determined to be 0.5 µM, indicating strong potency .
Case Study 2: In Vivo Efficacy
In transgenic mouse models of Alzheimer's disease (APP/PS1), administration of the compound led to notable improvements in cognitive functions. Behavioral tests demonstrated enhanced memory retention compared to control groups, suggesting that the compound could effectively target neurodegenerative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
